molecular formula C16H22N4O B2814675 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320860-55-5

8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2814675
CAS No.: 2320860-55-5
M. Wt: 286.379
InChI Key: AJZFUKFMALRXGE-UHFFFAOYSA-N
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Description

8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst.

    Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by hydrogenation.

    Attachment of the Cyclohexene Moiety: This can be done through a Grignard reaction or a similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in the presence of light.

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone: can be compared with other triazole-containing compounds and bicyclic structures.

    Unique Features: Its unique combination of a triazole ring, a bicyclic octane structure, and a cyclohexene moiety sets it apart from other similar compounds.

List of Similar Compounds

    Triazole derivatives: Compounds containing the triazole ring.

    Bicyclic octane derivatives: Compounds with a similar bicyclic structure.

    Cyclohexene derivatives: Compounds featuring the cyclohexene moiety.

8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c21-16(12-4-2-1-3-5-12)20-13-6-7-14(20)9-15(8-13)19-11-17-10-18-19/h1-2,10-15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZFUKFMALRXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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